molecular formula C17H16FN5O B5021182 5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5021182
M. Wt: 325.34 g/mol
InChI Key: VMOJPFMQZIVMNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.13388831 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Triazole Analogues : The compound serves as a building block in synthesizing various triazole analogues, like 4-amino-5-aminomethyl-1,2,3-triazoles, which are further substituted to create different derivatives (Albert, 1970).
  • Rearrangement and Synthesis Processes : It is used in processes such as the Dimroth rearrangement and in the synthesis of v-triazolo[4,5-d]pyrimidines, which are significant in the chemistry of polyazaheterocyclic compounds (Sutherland & Tennant, 1971).

Biological Activity and Applications

  • Antitumor Properties : Certain derivatives, like 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, exhibit effective inhibition of cancer cell proliferation, highlighting potential antitumor applications (Liu et al., 2016).
  • Chiral Discrimination in Pharmaceutical Analysis : It's used in the separation of enantiomers on specific stationary phases, which is crucial in pharmaceutical analysis (Bereznitski et al., 2002).

Molecular Interactions and Crystallography

  • Crystallographic Analysis : Studies involving the crystallographic analysis of derivatives, like 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, help in understanding molecular conformations and interactions (Moreno-Fuquen et al., 2019).

Other Applications

  • Synthesis of Diverse Compounds : The chemical is used in synthesizing a variety of compounds, such as 5-hydroxy- and 5-sulfanyl-substituted [1,2,3]triazolo[4,5-е][1,4]diazepines, highlighting its versatility in chemical synthesis (Kemskiy et al., 2018).
  • **Role in Ruthenium-Catalyzed Synthesis**: It's involved in ruthenium-catalyzed synthesis processes for creating triazole-based scaffolds, useful in preparing peptidomimetics or biologically active compounds (Ferrini et al., 2015).

properties

IUPAC Name

5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-10-4-3-5-14(11(10)2)20-17(24)15-16(19)23(22-21-15)13-8-6-12(18)7-9-13/h3-9H,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOJPFMQZIVMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
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5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
5-amino-N-(2,3-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

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